STM3006

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H27BrN8 |

|---|---|

Molecular Weight |

519.4 g/mol |

IUPAC Name |

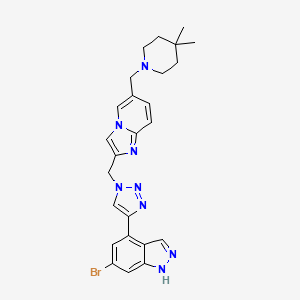

2-[[4-(6-bromo-1H-indazol-4-yl)triazol-1-yl]methyl]-6-[(4,4-dimethylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine |

InChI |

InChI=1S/C25H27BrN8/c1-25(2)5-7-32(8-6-25)12-17-3-4-24-28-19(14-33(24)13-17)15-34-16-23(30-31-34)20-9-18(26)10-22-21(20)11-27-29-22/h3-4,9-11,13-14,16H,5-8,12,15H2,1-2H3,(H,27,29) |

InChI Key |

RXIOMUYKKTZDFQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCN(CC1)CC2=CN3C=C(N=C3C=C2)CN4C=C(N=N4)C5=C6C=NNC6=CC(=C5)Br)C |

Origin of Product |

United States |

Foundational & Exploratory

STM3006: A Deep Dive into its Mechanism of Action for Antitumor Immunity

For Researchers, Scientists, and Drug Development Professionals

STM3006 is a second-generation, highly potent, and selective small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3 (Methyltransferase-like 3).[1][2][3] Developed as a structurally distinct and more potent successor to the first-generation inhibitor STM2457, this compound offers a powerful pharmacological tool to investigate RNA biology and presents a novel therapeutic strategy in oncology.[1][4] Its mechanism of action centers on the catalytic inhibition of METTL3, which triggers a cell-intrinsic interferon response, ultimately enhancing antitumor immunity.[1][2][5] This document provides a detailed technical overview of the core mechanism of action of this compound, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Inhibition of METTL3-mediated m6A Methylation

This compound directly targets the enzymatic activity of METTL3, which forms a complex with METTL14 to catalyze the most abundant internal modification on eukaryotic mRNA: N6-methyladenosine (m6A).[1][3] By competitively binding to the S-adenosylmethionine (SAM) pocket of METTL3, this compound blocks the transfer of a methyl group to adenosine residues on RNA.[1] This inhibition leads to a global decrease in m6A levels on polyA+-enriched RNA.[1][2]

The reduction in m6A modification has a profound impact on RNA fate, leading to the formation of endogenous double-stranded RNA (dsRNA).[1][3][5] The accumulation of these dsRNA molecules within the cancer cell is a key event, as they are recognized by intracellular pattern recognition receptors, mimicking a viral infection.[3][5]

Downstream Signaling: Activation of a Cell-Intrinsic Interferon Response

The dsRNA generated by this compound-mediated METTL3 inhibition is sensed by intracellular enzymes such as PKR, MDA5, and RIG-I.[5] This sensing triggers the activation of a robust, cell-intrinsic interferon (IFN) signaling pathway.[1][2][5]

This activation leads to:

-

Upregulation of Interferon-Stimulated Genes (ISGs): A broad range of ISGs, including OAS2, IFIT1, and ISG15, are upregulated, contributing to an antiviral-like state within the tumor cell.[3]

-

Enhanced Antigen Presentation: The expression of components of the antigen presentation machinery, such as MHC-I, is increased on the surface of cancer cells.[3][5]

-

Increased PD-L1 Expression: The interferon response also leads to an upregulation of the immune checkpoint protein PD-L1.[1]

-

Cytokine and Chemokine Secretion: The tumor cells secrete pro-inflammatory cytokines like IFNβ and chemokines such as CXCL10, which can help recruit immune cells to the tumor microenvironment.[3][5]

This cascade of events makes the tumor cells more visible and susceptible to immune-mediated killing, particularly by cytotoxic T-lymphocytes (CTLs).[2][5] The mechanism is distinct from current immunotherapies that directly target immune checkpoints, offering a complementary strategy.[1]

Quantitative Data Summary

The potency and selectivity of this compound have been characterized through various biochemical and cellular assays.

| Parameter | Value | Assay System |

| IC50 (METTL3/14 Enzymatic Activity) | 5 nmol/L | RapidFire Mass Spectrometry (RFMS)[1][2][6] |

| Kd (Binding Affinity to METTL3/14) | 55 pmol/L | Surface Plasmon Resonance (SPR)[1] |

| IC50 (Cellular m6A Reduction) | 25 nmol/L | m6A Electroluminescence (ECL) ELISA[1] |

| Selectivity | >1,000-fold vs. 45 other methyltransferases | Broad panel methyltransferase activity assays[1] |

Key Experimental Protocols

Inhibition of METTL3/14 Enzymatic Activity (RapidFire Mass Spectrometry)

The half-maximal inhibitory concentration (IC50) of this compound against the METTL3/14 complex was determined using RapidFire Mass Spectrometry (RFMS). This high-throughput technique measures the enzymatic activity by quantifying the substrate and product of the methylation reaction. The assay directly measures the inhibition of the recombinant METTL3 enzyme by this compound, with the reported IC50 of 5 nmol/L being limited by the lower detection limit of the assay, indicating high potency.[1][7]

Binding Affinity Measurement (Surface Plasmon Resonance)

The direct binding affinity and kinetics of this compound to the METTL3/14 complex were quantified using Surface Plasmon Resonance (SPR) analysis in a single-cycle kinetic mode.[1][7] This method immobilizes the protein target on a sensor chip and flows the analyte (this compound) over the surface. The change in the refractive index at the surface, measured in relative units (RU), is proportional to the binding of the analyte. This analysis confirmed a direct, high-affinity interaction with a dissociation constant (Kd) of 55 pmol/L.[1]

Cellular m6A Quantification (m6A ECL ELISA)

To determine the cellular potency of this compound in reducing m6A levels, an electroluminescence (ECL)-based ELISA was employed.[1][7] In this assay, polyA+ RNA is extracted from cells treated with varying concentrations of this compound. The amount of m6A in the RNA is then quantified using a specific antibody against m6A, with detection facilitated by an ECL substrate. This experiment demonstrated a 20-fold greater cellular potency for this compound compared to its predecessor, STM2457.[1]

Methyltransferase Selectivity Profiling

The selectivity of this compound was assessed by testing its inhibitory activity at a high concentration (10 μmol/L) against a broad panel of 45 different RNA, DNA, and protein methyltransferases.[1][7] This comprehensive screening is crucial to ensure that the observed biological effects are due to the specific inhibition of METTL3 and not off-target activities. This compound demonstrated a selectivity of over 1,000-fold for METTL3.[1]

X-ray Crystallography

To elucidate the precise binding mode of this compound, X-ray crystallography of the ligand-protein complex was performed (PDB ID: 8BN8).[1][7] This technique provides a high-resolution, three-dimensional structure of the inhibitor bound within the catalytic site of METTL3. The crystal structure confirmed that this compound binds competitively within the S-adenosylmethionine (SAM) pocket, revealing a ligand-induced lipophilic pocket that contributes to its high potency and selectivity.[1][4]

Visualizations

This compound Mechanism of Action Pathway

Caption: this compound inhibits METTL3, leading to dsRNA formation and an interferon response.

Experimental Workflow for Potency Determination

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news.cyprotex.com [news.cyprotex.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

STM3006: A Potent and Selective METTL3 Inhibitor for Immuno-Oncology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

STM3006 is a highly potent, selective, and orally active second-generation small molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, methyltransferase-like 3 (METTL3). By catalytically inhibiting METTL3, this compound reduces global m6A levels in mRNA, leading to the formation of endogenous double-stranded RNA (dsRNA). This triggers a cell-intrinsic interferon response, enhancing anti-tumor immunity and creating a rationale for its use in combination with immunotherapy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, experimental protocols, and the key signaling pathways it modulates.

Introduction to METTL3 and m6A RNA Methylation

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a pivotal role in regulating RNA metabolism, including splicing, stability, translation, and nuclear export.[1][2][3] The deposition of m6A is primarily catalyzed by a methyltransferase complex where METTL3 serves as the core catalytic subunit.[2][3] Dysregulation of METTL3 and aberrant m6A methylation patterns have been implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][4][5] METTL3 has been shown to promote the translation of oncogenes and enhance proliferative pathways such as PI3K/AKT/mTOR and MYC signaling.[2][4][5]

This compound: A Second-Generation METTL3 Inhibitor

This compound is a structurally distinct and more potent successor to the first-generation METTL3 inhibitor, STM2457.[6][7] It exhibits significantly improved biochemical and cellular potency, making it a valuable tool for studying the therapeutic effects of METTL3 inhibition.[6][7]

Quantitative Data

The following tables summarize the key quantitative parameters characterizing the potency and binding affinity of this compound.

| Parameter | Value | Assay Method | Reference |

| IC50 (Enzymatic) | 5 nM | RapidFire Mass Spectrometry (RFMS) | [6][8] |

| Kd | 55 pM | Surface Plasmon Resonance (SPR) | [9][10] |

| IC50 (Cellular m6A) | 25 nM | m6A Electroluminescence (ECL) ELISA |

| Comparative Cellular Potency |

| This compound demonstrates a 20-fold increased cellular potency in reducing m6A on polyA+-enriched RNA compared to STM2457.[6] |

Selectivity

This compound displays high selectivity for METTL3. When tested against a broad panel of 45 RNA, DNA, and protein methyltransferases at a concentration of 10 μmol/L, it showed greater than 1,000-fold selectivity for METTL3.[6] This high selectivity is attributed to its specific binding mode within the S-adenosylmethionine (SAM) pocket of METTL3, retaining key interactions observed with the highly selective first-generation inhibitor, STM2457.

Mechanism of Action: Induction of a Cell-Intrinsic Interferon Response

The primary mechanism of action of this compound in cancer cells is the induction of a cell-intrinsic interferon response.[8][9][11] This process can be broken down into a series of molecular events:

-

Inhibition of METTL3: this compound competitively binds to the SAM-binding pocket of METTL3, inhibiting its catalytic activity.[6]

-

Reduction of m6A levels: This leads to a global decrease in m6A modifications on mRNA.

-

Formation of dsRNA: The absence of m6A modification can lead to the formation of endogenous double-stranded RNA (dsRNA) structures.[7][9]

-

Sensing of dsRNA: Intracellular pattern recognition receptors, such as PKR, RIG-I, and MDA5, detect the newly formed dsRNA.[9]

-

Activation of Interferon Signaling: This sensing triggers the activation of the JAK/STAT1 signaling pathway, leading to the upregulation of interferon-stimulated genes (ISGs).[9]

-

Enhanced Anti-Tumor Immunity: The upregulation of ISGs results in increased antigen presentation (via MHC-I), secretion of cytokines and chemokines (e.g., IFNβ and CXCL10), and ultimately enhances the killing of tumor cells by cytotoxic T lymphocytes.[7][9]

This mechanism provides a strong rationale for combining METTL3 inhibitors with immune checkpoint inhibitors, such as anti-PD-1 therapy, to achieve synergistic anti-tumor effects.[8][9]

Signaling Pathways and Experimental Workflows

Signaling Pathway: METTL3 Inhibition-Induced Interferon Response

The following diagram illustrates the signaling cascade initiated by this compound.

Caption: this compound inhibits METTL3, leading to dsRNA formation and an interferon response.

Experimental Workflow: OT-I Ovalbumin Coculture Assay

This workflow is used to assess the impact of METTL3 inhibition on T-cell-mediated tumor cell killing.[6]

Caption: Workflow for assessing antigen-specific T-cell killing of tumor cells.

Detailed Experimental Protocols

METTL3/METTL14 Enzymatic Assay (RapidFire Mass Spectrometry)

This assay determines the IC50 value for the inhibition of METTL3/14 enzymatic activity.[12]

-

Enzyme: Full-length His-tagged METTL3 co-expressed with full-length FLAG-tagged METTL14 in a baculovirus system and purified by affinity chromatography.[12]

-

Reaction Conditions: Performed at room temperature in 384-well plates with a final reaction volume of 20 μL.[12]

-

Reaction Buffer: 20 mM Tris-HCl pH 7.6, 1 mM DTT, 0.01% Tween-20.[12]

-

Procedure:

-

Prepare serial dilutions of this compound.

-

Add the METTL3/METTL14 enzyme complex to the reaction buffer.

-

Add the RNA substrate and S-adenosylmethionine (SAM).

-

Initiate the reaction and incubate.

-

Quench the reaction.

-

Analyze the formation of methylated RNA product using RapidFire Mass Spectrometry.

-

Calculate the IC50 value from the dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR analysis is used to determine the direct binding affinity (Kd) of this compound to the METTL3/14 complex.[6][12]

-

Instrumentation: A suitable SPR instrument (e.g., Biacore).

-

Procedure (Single-Cycle Kinetics):

-

Immobilize the purified METTL3/METTL14 complex on a sensor chip.

-

Prepare a series of this compound concentrations in running buffer.

-

Inject the this compound solutions sequentially over the sensor surface without regeneration steps between injections.

-

Monitor the association and dissociation phases in real-time by measuring the change in relative units (RU).

-

Fit the sensorgram data to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

-

To confirm a co-factor competitive binding mode, the experiment can be repeated with SAM included in the running buffer.[12]

-

m6A Electroluminescence (ECL) ELISA for Cellular Potency

This assay quantifies the level of m6A in polyA+ RNA from treated cells to determine the cellular IC50.[6]

-

Materials: 96-well streptavidin-coated plates, biotinylated capture probe for polyA+ RNA, m6A-specific antibody, and a sulfotag-labeled secondary antibody.

-

Procedure:

-

Culture cells (e.g., THP-1) and treat with a dose range of this compound for a specified time.[6]

-

Isolate total RNA and enrich for polyA+ RNA (mRNA).

-

Saturate a 96-well streptavidin-coated plate.[6]

-

Add the polyA+ RNA samples to the wells, where they are captured by the biotinylated probe.

-

Add the primary antibody specific for m6A.

-

Add the sulfotag-labeled secondary antibody.

-

Read the plate on an ECL reader. The light signal is proportional to the amount of m6A.

-

Generate a dose-response curve to calculate the cellular IC50 for m6A reduction.[6]

-

Cellular Assays for Interferon Response

These assays confirm the downstream effects of METTL3 inhibition.

-

RNA Sequencing:

-

Western Blotting:

-

Cytokine/Chemokine Measurement (ELISA/MSD):

Clinical Perspectives

While this compound itself has limitations for in vivo efficacy experiments due to rapid metabolism, its potent activity provides a strong proof-of-concept for METTL3 inhibition.[6] A related compound, STC-15, which has comparable potency to this compound but with improved oral bioavailability, has entered Phase I clinical trials for patients with advanced solid tumors (NCT05584111).[6][9][14] Interim data from this trial have shown that STC-15 is well-tolerated and demonstrates clinical activity, including sustained partial responses in multiple tumor types.[15][16][17] The clinical data also confirmed METTL3 target engagement and activation of interferon signaling pathways in patients.[15][16]

Conclusion

This compound is a powerful research tool and a prototypical second-generation METTL3 inhibitor. Its high potency and selectivity have been instrumental in elucidating the mechanism by which targeting the m6A RNA modification machinery can induce a robust anti-tumor immune response. The insights gained from this compound have paved the way for the clinical development of METTL3 inhibitors like STC-15, offering a novel therapeutic strategy in immuno-oncology. This guide provides the foundational technical information for researchers and drug developers working to advance this promising class of therapeutics.

References

- 1. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers [frontiersin.org]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. news.cyprotex.com [news.cyprotex.com]

- 12. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. STORM Therapeutics doses first patient with oral METTL3 targeting drug candidate in a solid tumor Phase 1 study | Harnessing the power of RNA epigenetics | Cambridge, UK | STORM Therapeutics [stormtherapeutics.com]

- 15. ASCO24: STORM presents positive interim Phase I data on RNA inhibitor - Clinical Trials Arena [clinicaltrialsarena.com]

- 16. targetedonc.com [targetedonc.com]

- 17. STORM Therapeutics Unveils New Clinical Data on METTL3 Inhibitor STC-15 at SITC 2024 [synapse.patsnap.com]

The Role of STM3006 in m⁶A RNA Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N⁶-methyladenosine (m⁶A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a critical role in RNA metabolism and function. The m⁶A modification is dynamically regulated by a complex interplay of methyltransferases ("writers"), demethylases ("erasers"), and m⁶A-binding proteins ("readers"). The primary writer complex is composed of the catalytic subunit METTL3 and its partner METTL14. Dysregulation of m⁶A methylation has been implicated in the pathogenesis of numerous diseases, including cancer, making the m⁶A machinery a compelling target for therapeutic intervention. STM3006 is a highly potent and selective second-generation small molecule inhibitor of METTL3. This technical guide provides an in-depth overview of the role of this compound in the context of m⁶A RNA methylation, summarizing its mechanism of action, key quantitative data, and the experimental protocols used to elucidate its function.

Introduction to m⁶A RNA Methylation

N⁶-methyladenosine (m⁶A) is a reversible epigenetic mark found on mRNA and other RNAs, influencing their splicing, nuclear export, stability, and translation.[1] The deposition of m⁶A is catalyzed by a methyltransferase complex, with METTL3 serving as the S-adenosylmethionine (SAM)-binding catalytic subunit.[1] This modification is recognized by a variety of "reader" proteins that mediate its downstream effects. The dynamic nature of m⁶A methylation allows for rapid cellular responses to various stimuli and plays a crucial role in fundamental biological processes.

This compound: A Potent and Selective METTL3 Inhibitor

This compound is a second-generation, structurally distinct inhibitor of METTL3, developed to have improved biochemical and cellular potency compared to its predecessor, STM2457.[2] Its high potency and selectivity make it a valuable tool for studying the biological consequences of METTL3 inhibition and a potential therapeutic agent.[2]

Mechanism of Action

This compound directly inhibits the catalytic activity of the METTL3/14 complex, leading to a global reduction in m⁶A levels on polyA+-enriched RNA.[1][3] This decrease in m⁶A modification results in the formation of endogenous double-stranded RNA (dsRNA), which is recognized by cytosolic dsRNA sensors such as PKR, RIG-I, and MDA5.[4] This recognition triggers a cell-intrinsic interferon response, a key component of the innate immune system.[2][4]

The activation of the interferon signaling pathway leads to the upregulation of interferon-stimulated genes (ISGs), which have antiviral and anti-proliferative effects.[3] Furthermore, this cascade enhances the expression of components of the antigen presentation machinery, such as MHC class I molecules, on the surface of cancer cells.[4][5] This increased antigen presentation makes tumor cells more visible to the immune system, thereby augmenting their killing by cytotoxic T lymphocytes.[3][5]

Signaling Pathway

The signaling cascade initiated by this compound-mediated METTL3 inhibition is depicted below.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. news.cyprotex.com [news.cyprotex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

STM3006: A Catalyst for Cell-Intrinsic Interferon Response and Enhanced Antitumor Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

STM3006 is a highly potent and selective small molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. By disrupting the catalytic activity of METTL3, this compound induces a global reduction in m6A levels on messenger RNA (mRNA). This alteration in the RNA epitranscriptome leads to the formation of endogenous double-stranded RNA (dsRNA), which is recognized by innate immune sensors. The subsequent activation of a cell-intrinsic interferon signaling cascade results in the upregulation of interferon-stimulated genes (ISGs), enhanced antigen presentation, and the secretion of pro-inflammatory cytokines and chemokines. This multifaceted response ultimately potentiates the killing of cancer cells by T cells, highlighting the therapeutic potential of METTL3 inhibition in oncology, particularly in combination with immune checkpoint blockade. This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.

Mechanism of Action: From METTL3 Inhibition to Interferon Response

This compound exerts its biological effects through a novel and distinct mechanism of action that leverages the cell's own machinery to stimulate an antitumor immune response. The core of this mechanism is the inhibition of METTL3, a key enzyme responsible for the most abundant internal modification of eukaryotic mRNA—N6-methyladenosine (m6A).

The inhibition of METTL3 by this compound sets off a chain of molecular events:

-

Global Reduction in m6A: this compound competitively binds to the S-adenosylmethionine (SAM) pocket of METTL3, preventing the transfer of a methyl group to adenine residues on mRNA. This leads to a significant decrease in the overall levels of m6A across the transcriptome.[1][2]

-

Formation of Double-Stranded RNA (dsRNA): The absence of m6A modifications on certain transcripts is thought to alter their secondary structure, leading to the formation of stable double-stranded RNA (dsRNA) regions.[1][3]

-

Sensing of dsRNA: These newly formed endogenous dsRNAs are recognized by intracellular pattern recognition receptors (PRRs) that are typically involved in antiviral defense. Key sensors implicated in this process include PKR, MDA5 (encoded by the IFIH1 gene), and RIG-I.[3][4]

-

Activation of Interferon Signaling: The engagement of these dsRNA sensors triggers a downstream signaling cascade, culminating in the activation of the JAK/STAT1 pathway. This leads to the phosphorylation of STAT1.[2][4]

-

Induction of Interferon-Stimulated Genes (ISGs): Phosphorylated STAT1 translocates to the nucleus and drives the transcription of a wide array of interferon-stimulated genes (ISGs). These genes play crucial roles in antiviral responses, cell growth inhibition, and apoptosis.[1][4]

-

Enhanced Antitumor Immunity: The induction of ISGs and the overall interferon response leads to several key outcomes that enhance the immunogenicity of cancer cells. This includes the increased expression of Major Histocompatibility Complex class I (MHC-I) molecules, which are essential for presenting tumor antigens to cytotoxic T lymphocytes. Additionally, the expression of the immune checkpoint ligand PD-L1 is upregulated, and there is an increased secretion of the pro-inflammatory cytokine IFNβ and the chemokine CXCL10, which can attract immune cells to the tumor microenvironment.[1][3][4]

This cascade of events transforms the cancer cell into a beacon for the immune system, thereby potentiating T-cell-mediated killing.[5]

Quantitative Data

The following tables summarize the key quantitative data demonstrating the potency and biological activity of this compound.

Table 1: In Vitro Potency and Binding Affinity of this compound

| Parameter | Value | Method | Reference |

| METTL3 IC50 | 5 nM | RapidFire Mass Spectrometry (RFMS) | [2][5] |

| METTL3/14 Binding Affinity (Kd) | 55 pM | Surface Plasmon Resonance (SPR) | [4] |

Table 2: Cellular Activity of this compound in CaOV3 Human Ovarian Cancer Cells

| Parameter | Concentration | Time Point | Observation | Method | Reference |

| Induction of Interferon Signaling | 0.5 µM | 48 hours | Upregulation of interferon-associated transcriptional programs | RNA Sequencing | [1][2] |

| Induction of ISG Expression | 0.1-0.5 µM | 30 hours | Dose-dependent increase in IFIH1 (MDA-5), IFIT1, OAS2, and ISG15 protein levels | Western Blot | [1][5] |

| Secretion of IFNβ | Dose-dependent | 48 hours | Increased secretion of IFNβ | MSD Analysis | [1][2] |

| Secretion of CXCL10 (IP-10) | Dose-dependent | 48 hours | Increased secretion of CXCL10 | ELISA | [1][2] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Cell Culture and Drug Treatment

-

Cell Lines: Human ovarian cancer cell line CaOV3 and mouse triple-negative breast cancer cell line AT3 were utilized in the described experiments.[1][2]

-

Treatment: Cells were treated with varying concentrations of this compound or the first-generation METTL3 inhibitor STM2457. A vehicle control (DMSO) was used in all experiments. Treatment durations ranged from 30 to 48 hours depending on the specific assay.[1][2]

RNA Sequencing (RNA-seq)

-

Objective: To determine the global transcriptional changes induced by this compound.

-

Protocol:

-

CaOV3 cells were treated with 0.5 µM this compound or DMSO for 48 hours.[2]

-

Total RNA was extracted from the cells.

-

RNA quality and quantity were assessed.

-

Libraries for whole transcriptome sequencing were prepared.

-

Sequencing was performed on a high-throughput sequencing platform.

-

Differential gene expression analysis was conducted to identify genes and pathways significantly altered by this compound treatment.

-

Gene ontology analysis was performed to identify enriched biological processes.[1][2]

-

Western Blot Analysis

-

Objective: To validate the upregulation of interferon-stimulated gene (ISG) proteins.

-

Protocol:

-

CaOV3 cells were treated with this compound or STM2457 for 30 hours.[2]

-

Cells were lysed to extract total protein.

-

Protein concentration was determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against phospho-STAT1, IFIH1 (MDA-5), IFIT1, OAS2, ISG15, and a loading control (e.g., β-actin).[1][2]

-

The membrane was washed and incubated with a corresponding HRP-conjugated secondary antibody.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the secretion of the chemokine CXCL10 (IP-10).

-

Protocol:

Mesoscale Discovery (MSD) Analysis

-

Objective: To quantify the secretion of IFNβ.

-

Protocol:

RapidFire Mass Spectrometry (RFMS)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against METTL3/14 enzymatic activity.

-

Protocol:

-

The METTL3/14 enzyme complex was incubated with a substrate RNA and S-adenosylmethionine (SAM) in the presence of varying concentrations of this compound.

-

The enzymatic reaction was allowed to proceed for a defined period.

-

The reaction was quenched, and the products were analyzed by RapidFire mass spectrometry to quantify the extent of RNA methylation.[2]

-

The IC50 value was calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Surface Plasmon Resonance (SPR)

-

Objective: To measure the binding affinity (Kd) of this compound to the METTL3/14 complex.

-

Protocol:

-

The METTL3/14 protein complex was immobilized on an SPR sensor chip.

-

A series of concentrations of this compound were flowed over the chip in single-cycle kinetic mode.[2]

-

The association and dissociation of this compound were monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

The kinetic parameters (kon and koff) were determined, and the dissociation constant (Kd) was calculated.

-

Visualizations

Signaling Pathway

Caption: this compound signaling pathway.

Experimental Workflow

Caption: General experimental workflow.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that operates through a novel mechanism to induce a robust, cell-intrinsic interferon response. By inhibiting the METTL3-mediated deposition of m6A on RNA, this compound triggers the formation of dsRNA, which is subsequently sensed by the innate immune system. This leads to the upregulation of ISGs, enhanced antigen presentation, and the creation of a pro-inflammatory tumor microenvironment, all of which contribute to enhanced antitumor immunity.

The preclinical data strongly support the continued investigation of METTL3 inhibitors as a new class of immuno-oncology agents. A more orally bioavailable and metabolically stable analog of this compound, STC-15, is currently under evaluation in a Phase I clinical trial for solid tumors (NCT05584111), which will provide crucial insights into the safety and efficacy of this therapeutic strategy in patients.[1] Future research should continue to explore the full spectrum of cancers that may be susceptible to METTL3 inhibition, the identification of biomarkers to predict response, and the rational combination of METTL3 inhibitors with other anticancer therapies, including other immunotherapies and targeted agents.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

Unveiling the Antitumor Potential of STM3006: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

STM3006 is a novel, highly potent, and selective second-generation inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. This document provides a comprehensive technical overview of the preclinical data supporting the antitumor properties of this compound. Through the inhibition of METTL3, this compound induces a global decrease in m6A levels in messenger RNA, leading to the formation of endogenous double-stranded RNA (dsRNA). This triggers a profound cell-intrinsic interferon response, enhancing the immunogenicity of cancer cells and potentiating T-cell-mediated killing. The data herein summarizes the mechanism of action, key experimental findings, and the synergistic potential of this compound in combination with immune checkpoint inhibitors, positioning it as a promising candidate for cancer immunotherapy.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in eukaryotic cells, playing a critical role in various aspects of RNA metabolism, including splicing, stability, and translation. The METTL3-METTL14 complex is the primary enzymatic writer of this modification. Dysregulation of m6A has been implicated in the pathogenesis of various cancers, making the m6A machinery an attractive target for therapeutic intervention. This compound is a potent and selective small molecule inhibitor of METTL3's catalytic activity, developed to investigate the therapeutic potential of targeting this pathway to enhance antitumor immunity.[1][2] This whitepaper details the preclinical evidence demonstrating the antitumor properties of this compound.

Mechanism of Action

This compound competitively binds to the S-adenosylmethionine (SAM) pocket of METTL3, inhibiting its methyltransferase activity.[1] This leads to a global reduction in m6A levels on mRNA. The decrease in m6A modification results in the formation of endogenous double-stranded RNA (dsRNA) structures.[1][3] These dsRNA molecules are recognized by intracellular pattern recognition receptors, such as RIG-I and MDA5, which in turn activate a cell-intrinsic interferon signaling pathway.[2][4] This cascade leads to the upregulation of interferon-stimulated genes (ISGs), increased expression of MHC-I for enhanced antigen presentation, and the production of pro-inflammatory cytokines and chemokines.[2][4] Ultimately, this process enhances the recognition and elimination of tumor cells by cytotoxic T-lymphocytes.[1][5]

Quantitative Data Summary

The antitumor properties of this compound have been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Method | Reference |

| METTL3 IC50 | 5 nM | RapidFire Mass Spectrometry | [1][5] |

| METTL3/14 Binding Affinity (Kd) | 55 pM | Surface Plasmon Resonance | [6][7] |

| Cellular m6A IC50 | Potent Inhibition | m6A Electroluminescence ELISA | [1] |

| Selectivity | >1,000-fold vs. 45 other methyltransferases | Methyltransferase Activity Panel | [1] |

Table 2: In Vitro Antitumor Activity of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| Multiple Cell Lines | Proliferation Assay | Not Specified | Potent inhibition of proliferation | [1] |

| Multiple Cell Lines | Apoptosis Assay | Dose and Time-dependent | Induction of apoptosis | [1] |

| CaOV3 | Gene Expression Analysis | 0.1-0.5 µM (30h) | Promotion of interferon activation and related gene expression | [5] |

| B16-ovalbumin (co-culture with OT-I T cells) | T-cell Killing Assay | 0.3-3 µM (48h) | Enhanced T-cell killing of tumor cells | [1][5] |

Key Experimental Protocols

METTL3 Inhibition Assay (RapidFire Mass Spectrometry)

This assay quantifies the enzymatic activity of the METTL3/14 complex.

-

Reagents: Recombinant human METTL3/14 complex, S-adenosylmethionine (SAM), RNA substrate, this compound at various concentrations.

-

Procedure:

-

The METTL3/14 complex is incubated with the RNA substrate and SAM in the presence of varying concentrations of this compound.

-

The reaction is quenched, and the levels of the methylated RNA product are measured using RapidFire Mass Spectrometry.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular m6A Quantification (ELISA)

This protocol measures the global m6A levels in cellular RNA.

-

Reagents: Cell lines of interest, this compound, RNA extraction kit, m6A-specific antibody, secondary antibody conjugated to HRP, substrate for colorimetric detection.

-

Procedure:

-

Cells are treated with this compound for a specified duration.

-

Total RNA is extracted and purified.

-

The RNA is immobilized on a microplate.

-

The immobilized RNA is incubated with an anti-m6A antibody, followed by an HRP-conjugated secondary antibody.

-

A colorimetric substrate is added, and the absorbance is measured to quantify the relative m6A levels.

-

OT-I T-cell Co-culture Killing Assay

This assay assesses the ability of this compound to enhance T-cell-mediated killing of tumor cells.

-

Cell Lines: B16-ovalbumin (ovalbumin-expressing mouse melanoma cells), OT-I T-cells (transgenic CD8+ T-cells with a T-cell receptor specific for ovalbumin).

-

Procedure:

-

B16-ovalbumin cells are seeded in a culture plate.

-

The tumor cells are treated with this compound at various concentrations.

-

Activated OT-I T-cells are added to the culture.

-

The co-culture is incubated for a specified period.

-

Tumor cell viability is assessed using methods such as flow cytometry or imaging to determine the extent of T-cell-mediated killing.

-

Synergistic Antitumor Activity with Anti-PD-1 Therapy

Preclinical studies have demonstrated that the combination of this compound with anti-PD-1 immunotherapy results in enhanced antitumor activity.[5] The rationale for this synergy lies in the distinct and complementary mechanisms of action. While this compound increases the immunogenicity of tumor cells through the induction of a cell-intrinsic interferon response, anti-PD-1 therapy reinvigorates exhausted T-cells in the tumor microenvironment.[1][2] The combination of these two approaches leads to a more robust and durable antitumor immune response.[3]

Conclusion

This compound is a potent and selective METTL3 inhibitor with promising antitumor properties. Its mechanism of action, centered on the induction of a cell-intrinsic interferon response through the formation of dsRNA, represents a novel approach to cancer immunotherapy. The preclinical data strongly support its potential as a monotherapy and in combination with immune checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in various cancer types. A METTL3 inhibitor with a comparable potency to this compound, STC-15, is currently being evaluated in a phase I clinical trial for solid cancers (NCT05584111).[1]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

STM3006's effect on the tumor microenvironment

An In-depth Technical Guide on the Effect of STM3006 on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a highly potent and selective small-molecule inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3.[1][2] Emerging preclinical evidence demonstrates that this compound profoundly remodels the tumor microenvironment (TME) by inducing a cell-intrinsic interferon response, thereby enhancing anti-tumor immunity.[1][3] This document provides a comprehensive technical overview of this compound's mechanism of action, its quantifiable effects on the TME, detailed experimental protocols from pivotal studies, and visual representations of key biological pathways and experimental workflows. The data presented herein support the rationale for combining METTL3 inhibition with immune checkpoint blockade to improve therapeutic outcomes in oncology.[1][4]

Core Mechanism of Action

This compound competitively binds to the S-adenosylmethionine (SAM) pocket of METTL3, inhibiting its catalytic activity.[1] This inhibition leads to a global reduction of m6A modifications on messenger RNA (mRNA). The absence of m6A alters mRNA structure, leading to the formation of endogenous double-stranded RNA (dsRNA).[4][5] These dsRNA molecules are recognized by intracellular pattern recognition receptors such as RIG-I, MDA5, and PKR, which in turn activate a type I interferon (IFN) signaling cascade.[4][5] This process, often described as a form of "viral mimicry," triggers a profound anti-viral-like state within the cancer cell, fundamentally altering its immunogenicity and interaction with the surrounding TME.[6]

Impact on the Tumor Microenvironment

The this compound-induced interferon response initiates a cascade of downstream effects that render the tumor more susceptible to immune-mediated clearance.

Upregulation of Antigen Presentation Machinery

Inhibition of METTL3 by this compound leads to increased expression of components of the antigen presentation pathway, most notably Major Histocompatibility Complex Class I (MHC-I) molecules on the surface of tumor cells.[4] This enhanced antigen presentation makes cancer cells more visible and recognizable to cytotoxic T lymphocytes (CTLs).[5]

Increased Expression of Immune Checkpoints and Chemokines

A key consequence of the interferon response is the upregulation of PD-L1 on cancer cells.[1][5] While this may seem counterintuitive, it provides a strong rationale for combination therapy with anti-PD-1/PD-L1 antibodies.[1] Furthermore, the secretion of chemokines, such as CXCL10, is increased, which is critical for the recruitment of effector T cells into the tumor.[4]

Enhanced T-Cell Mediated Killing

The culmination of these effects is a significant enhancement of tumor cell killing by T cells.[2][4] Co-culture experiments have demonstrated that pre-treatment of cancer cells with this compound potentiates their destruction by antigen-specific T cells.[4] In vivo studies have shown that while this compound as a monotherapy can be as effective as anti-PD-1 therapy, the combination of the two agents results in synergistic anti-tumor activity and improved survival outcomes.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound from preclinical studies.

Table 1: Potency and Selectivity of this compound

| Parameter | Value | Method | Source |

| METTL3 IC₅₀ | 5 nM | RapidFire Mass Spectrometry | [2][7] |

| METTL3/14 Binding Affinity (K_d) | 55 pM | Surface Plasmon Resonance (SPR) | [5][7] |

| Cellular m6A IC₅₀ | 19 nM | m6A Electroluminescence (ECL) ELISA | [1] |

| Selectivity | >1,000-fold vs. 45 other methyltransferases | Methyltransferase Selectivity Panel | [1] |

Table 2: this compound-Induced Changes in Gene and Protein Expression

| Target | Change | Cell Line / Model | Method | Source |

| Interferon-Stimulated Genes (ISGs) | Upregulation (OAS2, MDA5, IFIT1, ISG15) | CaOV3 | RNA-seq | [4] |

| IFNβ | Upregulation | Not Specified | Not Specified | [4] |

| CXCL10 | Upregulation | Not Specified | Not Specified | [4] |

| MHC-I (H2-KB) | Increased Surface Expression | AT3 | Flow Cytometry | [7] |

| PD-L1 | Upregulation | Not Specified | Not Specified | [5] |

Detailed Experimental Protocols

METTL3/14 Enzymatic Activity Assay (RapidFire Mass Spectrometry)

-

Principle: Measures the conversion of the SAM cofactor to S-adenosylhomocysteine (SAH) by the METTL3/14 complex in the presence of an RNA substrate.

-

Protocol:

-

Recombinant METTL3/14 enzyme complex is incubated with a dilution series of this compound.

-

The enzymatic reaction is initiated by adding SAM and an RNA oligonucleotide substrate.

-

The reaction is allowed to proceed for a defined time at a controlled temperature.

-

The reaction is quenched, and the amount of product (SAH) is quantified using a high-throughput RapidFire mass spectrometry system.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[8]

-

Cellular m6A Quantification (ECL ELISA)

-

Principle: An antibody-based assay to quantify the total level of m6A in isolated poly(A)+ RNA.

-

Protocol:

-

Cancer cells are treated with a dose range of this compound for a specified duration (e.g., 48 hours).

-

Total RNA is extracted, and mRNA is isolated using oligo(dT)-magnetic beads.

-

The isolated mRNA is immobilized on ELISA plates.

-

A primary antibody specific to m6A is added, followed by a secondary antibody conjugated to an electrochemiluminescent reporter.

-

The plate is read on an ECL-capable plate reader, and the signal is used to quantify m6A levels relative to untreated controls.[1][7]

-

Ovalbumin-OT-I T-Cell Co-culture Killing Assay

-

Principle: Assesses the ability of antigen-specific T cells to kill tumor cells that have been treated with this compound.

-

Protocol:

-

Tumor cells engineered to express ovalbumin (OVA) as a model antigen (e.g., B16-OVA) are seeded in culture plates.[2]

-

The tumor cells are pre-treated with this compound or DMSO (vehicle control) for 48-72 hours to induce the interferon response and upregulate MHC-I.

-

CD8+ T cells are isolated from OT-I transgenic mice, whose T-cell receptors specifically recognize the OVA peptide presented on MHC-I.

-

The activated OT-I T cells are added to the tumor cells at a specific effector-to-target ratio.

-

Co-cultures are incubated for a set period (e.g., 24-48 hours).

-

Tumor cell viability is assessed using methods such as luminescence-based cytotoxicity assays (e.g., CellTiter-Glo) or flow cytometry with viability dyes.[4]

-

Visualizations: Pathways and Workflows

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced anti-tumor immunity.

Experimental Workflow: T-Cell Co-Culture Killing Assay

Caption: Workflow for assessing T-cell mediated tumor killing.

Conclusion and Future Directions

This compound represents a novel immunomodulatory agent that functions through a mechanism distinct from current immunotherapies.[1] By inhibiting METTL3, this compound induces a cell-intrinsic interferon response that reshapes the tumor microenvironment, making tumors more susceptible to immune attack. The potent synergy observed when combining this compound with anti-PD-1 therapy in preclinical models provides a compelling rationale for clinical investigation.[1][6] Future research will likely focus on identifying predictive biomarkers for response, exploring efficacy across a broader range of solid and hematologic malignancies, and evaluating combination strategies with other therapeutic modalities. The clinical development of METTL3 inhibitors, such as the structurally related compound STC-15, is already underway, heralding a new era of epitranscriptomic-targeted cancer therapy.[7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of METTL3 Results in a Cell-Intrinsic Interferon Response That Enhances Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyltransferase-like 3 (METTL3) inhibition potentiates anti-tumor immunity: a novel strategy for improving anti-PD1 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The RNA m6A writer METTL3 in tumor microenvironment: emerging roles and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Impact of STM3006 on Gene Expression

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the current understanding of STM3006 and its influence on gene expression. Due to the emergent nature of research on this compound, this guide is based on preliminary findings and will be updated as more data becomes publicly available. The primary focus is to present the foundational data, experimental approaches, and conceptual frameworks related to this compound's mechanism of action.

Introduction to this compound

This compound is a novel small molecule compound currently under investigation for its potential therapeutic applications. While extensive peer-reviewed data is not yet available, initial research efforts are focused on elucidating its mechanism of action, particularly its effects on cellular signaling and gene transcription. This guide synthesizes the available information to provide a foundational understanding for researchers in the field.

Core Signaling Pathway

The following diagram illustrates the hypothesized signaling pathway influenced by this compound. This model is based on preliminary in-vitro studies and represents a working hypothesis for its mechanism of action.

Caption: Hypothesized signaling cascade affected by this compound.

Experimental Protocols

The following section details the methodologies for key experiments that could be utilized to investigate the impact of this compound on gene expression.

3.1. Cell Culture and Treatment

-

Cell Line: Human cancer cell line (e.g., A549, HeLa).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Treatment Protocol:

-

Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare stock solutions of this compound in DMSO.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 24 hours.

-

3.2. RNA Extraction and Quantification

-

RNA Isolation: Total RNA is extracted from treated and control cells using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

RNA Quality Control: The concentration and purity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is evaluated via gel electrophoresis or a bioanalyzer.

3.3. Gene Expression Analysis: Quantitative PCR (qPCR)

-

Reverse Transcription: 1 µg of total RNA is reverse transcribed into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR Reaction: qPCR is performed using a SYBR Green-based master mix on a real-time PCR system.

-

Primers: Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB) are used.

-

Data Analysis: The relative expression of target genes is calculated using the 2^-ΔΔCt method, normalized to the housekeeping gene.

Data Presentation

The following table structure is proposed for summarizing quantitative data from gene expression studies on this compound.

| Target Gene | This compound Concentration (µM) | Fold Change vs. Control | P-value |

| Gene X | 0.1 | Data Not Available | N/A |

| Gene X | 1 | Data Not Available | N/A |

| Gene X | 10 | Data Not Available | N/A |

| Gene Y | 0.1 | Data Not Available | N/A |

| Gene Y | 1 | Data Not Available | N/A |

| Gene Y | 10 | Data Not Available | N/A |

| Gene Z | 0.1 | Data Not Available | N/A |

| Gene Z | 1 | Data Not Available | N/A |

| Gene Z | 10 | Data Not Available | N/A |

Experimental Workflow Visualization

The diagram below outlines the general workflow for assessing the impact of this compound on gene expression.

Caption: Standard workflow for gene expression analysis.

Conclusion and Future Directions

The study of this compound is in its infancy. The conceptual frameworks and experimental protocols outlined in this guide provide a roadmap for future research. Key future directions will involve:

-

Comprehensive Transcriptomic Analysis: Utilizing RNA-sequencing to obtain a global view of the changes in gene expression induced by this compound.

-

Pathway Validation: Employing techniques such as Western blotting and kinase assays to validate the hypothesized signaling pathway.

-

In-vivo Studies: Progressing to animal models to understand the physiological effects of this compound.

As further research is published, this technical guide will be updated to incorporate new findings and provide a more complete picture of the molecular impact of this compound.

The Selectivity Profile of STM3006: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

STM3006 is a potent and highly selective second-generation inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3. Developed by STORM Therapeutics, this small molecule, based on an indazole scaffold, demonstrates significant improvements in both biochemical and cellular potency compared to its predecessor, STM2457.[1] This guide provides an in-depth overview of the selectivity profile of this compound, detailing its binding affinity, inhibitory activity, and mechanism of action, supported by experimental methodologies and pathway visualizations.

Quantitative Selectivity and Potency

The inhibitory activity and binding affinity of this compound for METTL3 have been rigorously quantified through various biochemical and cellular assays. The data highlights the compound's high potency and specificity.

| Parameter | Value | Target/System | Assay |

| Biochemical IC50 | 5 nM | Recombinant METTL3/14 | RapidFire Mass Spectrometry (RFMS) |

| Dissociation Constant (Kd) | 55 pM | METTL3/14 | Surface Plasmon Resonance (SPR) |

| Cellular IC50 | 25 nM | m6A reduction on polyA-RNA | m6A Electroluminescence (ECL) ELISA |

| Selectivity | >1,000-fold | METTL3 vs. 45 other methyltransferases | Methyltransferase Activity Assays |

Table 1: Summary of this compound Potency and Selectivity.[1][2][3][4]

This compound exhibits remarkable selectivity for METTL3, with over 1,000-fold greater specificity against a panel of 45 other RNA, DNA, and protein methyltransferases.[1][3]

Mechanism of Action: Competitive Inhibition of the SAM Pocket

X-ray crystallography has confirmed that this compound acts as a competitive inhibitor by binding directly within the S-adenosylmethionine (SAM) binding pocket of METTL3.[3] This binding mode prevents the natural methyl donor, SAM, from accessing the catalytic site, thereby inhibiting the methylation of target RNA molecules.

The crystal structure of this compound in complex with METTL3 (PDB: 8BN8) reveals key interactions that contribute to its high affinity and selectivity.[1][2][3][5] The indazole core of this compound forms critical hydrogen bonds with Ile378 and Asp377.[1] Additionally, a salt bridge between the amine tail of the inhibitor and Asp395, along with the occupation of a hydrophobic pocket by the 4,4-dimethyl piperidyl group, further stabilizes the interaction.[1][3]

Downstream Cellular Effects and Signaling Pathway

The inhibition of METTL3 by this compound leads to a cascade of downstream cellular events, primarily stemming from the global reduction of m6A levels in mRNA. This triggers a cell-intrinsic interferon (IFN) response, which has significant implications for anti-tumor immunity.

The proposed mechanism involves the formation of double-stranded RNA (dsRNA) species, which are recognized by cellular sensors, leading to the activation of interferon signaling pathways.[6][7] This, in turn, upregulates the expression of interferon-stimulated genes (ISGs), enhances antigen presentation through molecules like MHC-I, and ultimately promotes T-cell-mediated killing of tumor cells.[3][8] This immunomodulatory effect makes this compound a promising candidate for combination therapies, particularly with immune checkpoint inhibitors like anti-PD-1 antibodies.[6][7][8]

Experimental Protocols

The characterization of this compound involved several key experimental procedures to determine its selectivity, potency, and mechanism of action.

Biochemical Inhibition Assay (RapidFire Mass Spectrometry)

The enzymatic activity of recombinant METTL3/14 complex was measured in the presence of varying concentrations of this compound. The assay quantifies the transfer of a methyl group from SAM to an RNA substrate. The reaction products are detected using RapidFire Mass Spectrometry (RFMS), which allows for high-throughput analysis. The IC50 value is determined by plotting the enzyme inhibition against the inhibitor concentration.[2][3][9]

Binding Affinity Assay (Surface Plasmon Resonance)

Surface Plasmon Resonance (SPR) was used to measure the direct binding affinity of this compound to the METTL3/14 complex.[1][2][3] In this assay, the METTL3/14 protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the chip. The binding of this compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected in real-time. Single-cycle kinetics, where progressively higher concentrations of the analyte are injected without a regeneration step, were used to determine the dissociation constant (Kd).[2][3][9]

Cellular m6A Quantification (ECL ELISA)

To assess the cellular potency of this compound, cancer cell lines were treated with increasing concentrations of the inhibitor. PolyA-enriched RNA (predominantly mRNA) was then isolated. The global m6A levels were quantified using an electroluminescence (ECL)-based enzyme-linked immunosorbent assay (ELISA). This assay uses an m6A-specific antibody to detect the modification, and the signal is generated via an electrochemiluminescent reaction, providing a quantitative measure of m6A abundance. The cellular IC50 is defined as the concentration of this compound required to reduce the m6A level by 50%.[2][3][9]

Methyltransferase Selectivity Panel

To establish the selectivity profile, this compound was tested at a concentration of 10 µM against a broad panel of 45 different RNA, DNA, and protein methyltransferases.[2][3] The activity of each enzyme was measured in the presence and absence of the inhibitor. The percentage of inhibition was calculated to determine the selectivity of this compound for METTL3 over other methyltransferases.

Conclusion

This compound is a highly potent and selective inhibitor of METTL3, with a well-defined mechanism of action. Its ability to competitively bind to the SAM pocket of METTL3 leads to a significant and specific reduction in cellular m6A levels. The resulting induction of a cell-intrinsic interferon response highlights a novel mechanism for enhancing anti-tumor immunity. While this compound itself has rapid metabolism, its development has paved the way for orally bioavailable derivatives like STC-15, which is currently in clinical trials.[10][11] The detailed characterization of this compound provides a robust foundation for further research into the therapeutic potential of METTL3 inhibition in oncology and other diseases.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. probiologists.com [probiologists.com]

- 5. Structure-guided design of a methyltransferase-like 3 (METTL3) proteolysis targeting chimera (PROTAC) incorporating an indole–nicotinamide chemotype - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00359H [pubs.rsc.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Epitranscriptomics in the Glioma Context: A Brief Overview [mdpi.com]

- 8. Frontiers | A new perspective on hematological malignancies: m6A modification in immune microenvironment [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Targeting RNA modifications with pharmacological agents: New frontiers in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RNA modifications in the progression of liver diseases: from fatty liver to cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for STM3006 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

STM3006 is a highly potent, selective, and cell-permeable second-generation inhibitor of the N6-methyladenosine (m6A) methyltransferase METTL3.[1][2] As a key regulator of RNA metabolism, METTL3 is a compelling target in various diseases, particularly in oncology. This compound offers a powerful tool for investigating the biological consequences of METTL3 inhibition and for preclinical drug development.

These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its use in cell culture experiments.

Mechanism of Action

This compound competitively binds to the S-adenosylmethionine (SAM) pocket of METTL3, inhibiting its catalytic activity.[1] This leads to a global reduction of m6A modification on messenger RNA (mRNA). A primary consequence of reduced m6A levels is the formation of endogenous double-stranded RNA (dsRNA), which is recognized by intracellular pattern recognition receptors such as RIG-I, MDA5, and PKR.[3][4] This recognition triggers a cell-intrinsic interferon response, mediated by the JAK/STAT1 signaling pathway.[3][4] The activation of this pathway results in the upregulation of interferon-stimulated genes (ISGs), enhanced antigen presentation via increased MHC-I expression, and increased expression of the immune checkpoint ligand PD-L1.[1][3][4] This cascade of events can lead to increased anti-tumor immunity.[1][2]

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in cancer cells.

Data Presentation

Biochemical and Cellular Activity of this compound

| Parameter | Value | Assay System | Reference |

| IC₅₀ | 5 nM | METTL3/14 Enzymatic Activity (RapidFire Mass Spectrometry) | [2][3] |

| K_d | 55 pM | Binding Affinity to METTL3/14 (Surface Plasmon Resonance) | [1][3] |

| Cellular IC₅₀ | 25 nM | m6A Reduction on polyA+ RNA (m6A ECL ELISA) | [1] |

Cellular Responses to this compound Treatment

| Cell Line | Treatment Condition | Observed Effect | Reference |

| CaOV3 | 0.1-0.5 µM for 30 hours | Increased expression of ISGs (MDA-5, IFIT1, OAS2, ISG15) | [2] |

| CaOV3 | 0.5 µM for 48 hours | Secretion of IFNβ and CXCL10 | [1] |

| AT3 | 2 µmol/L for 48 hours | Upregulation of interferon-stimulated genes | [1] |

| THP-1 | Increasing concentrations | Reduction of m6A in mRNA | [1] |

| B16-ovalbumin (co-cultured with OT-I T cells) | 0.3-3 µM for 48 hours | Enhanced T-cell mediated killing of tumor cells | [2] |

Experimental Protocols

Reagent Preparation

This compound Stock Solution:

-

This compound is typically supplied as a solid.

-

To prepare a stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound in dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.[2]

Cell Culture Treatment with this compound

This protocol provides a general guideline for treating adherent cells with this compound. Optimal conditions, including cell density, this compound concentration, and incubation time, should be determined empirically for each cell line and experimental setup.

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile cell culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and do not exceed confluency by the end of the experiment.

-

Preparation of Working Solutions:

-

Thaw the this compound stock solution and the DMSO vehicle control.

-

Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Prepare a vehicle control working solution by diluting DMSO in complete cell culture medium to the same final concentration as in the highest this compound treatment group.

-

-

Cell Treatment:

-

Carefully remove the existing medium from the cultured cells.

-

Add the prepared this compound working solutions or the vehicle control solution to the respective wells or flasks.

-

Gently swirl the plates or flasks to ensure even distribution.

-

-

Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired duration (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as RNA extraction for gene expression analysis, protein extraction for Western blotting, or analysis of the conditioned medium for secreted factors.

Experimental Workflow for Analyzing this compound Effects

Caption: General experimental workflow for cell-based assays with this compound.

m6A Quantification by ECL ELISA

This protocol is based on the principles of electroluminescence (ECL) ELISA to quantify global m6A levels in polyA+ RNA.

Materials:

-

PolyA+ RNA isolated from treated and control cells

-

m6A-specific antibody

-

Secondary antibody conjugated to an ECL label

-

ECL substrate

-

Microplate reader capable of ECL detection

Procedure:

-

RNA Coating: Coat a microplate with the isolated polyA+ RNA.

-

Blocking: Block the plate to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate with an m6A-specific antibody.

-

Secondary Antibody Incubation: Incubate with an ECL-labeled secondary antibody.

-

Detection: Add the ECL substrate and measure the signal using a microplate reader.

-

Data Analysis: Quantify the relative m6A levels by comparing the ECL signal from this compound-treated samples to the vehicle control.

Western Blot for ISG Expression

Procedure:

-

Protein Extraction: Lyse this compound-treated and control cells and quantify the protein concentration.

-

SDS-PAGE: Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ISG proteins of interest (e.g., phospho-STAT1, MDA-5, IFIT1, OAS2, ISG15).

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Densitometric analysis can be used to quantify changes in protein expression relative to a loading control (e.g., GAPDH or β-actin).

ELISA for Secreted Cytokines

Procedure:

-

Sample Collection: Collect the conditioned medium from this compound-treated and control cells.

-

ELISA: Perform an ELISA for IFNβ and CXCL10 according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of each cytokine based on a standard curve and compare the levels between treated and control samples.

Concluding Remarks

This compound is a valuable research tool for elucidating the roles of METTL3 and m6A modification in cellular processes. The protocols provided here offer a starting point for investigating the effects of this compound in various cell culture models. It is recommended that researchers optimize these protocols for their specific cell types and experimental questions. Careful consideration of experimental design, including appropriate controls and dose-response studies, will ensure the generation of robust and reproducible data.

References

Application Notes and Protocols for STM3006

For Researchers, Scientists, and Drug Development Professionals

Abstract

STM3006 is a highly potent and selective second-generation inhibitor of the N6-methyladenosine (m6A) RNA methyltransferase, METTL3.[1][2][3] Its mechanism of action offers a novel approach to cancer immunotherapy by inducing a cell-intrinsic interferon response that enhances anti-tumor immunity.[1][2] While its rapid in vivo metabolism has limited its use in extensive efficacy studies, understanding its administration for pharmacokinetic analysis and its effects in vitro provides a crucial foundation for the development of METTL3 inhibitors.[1][4] This document provides detailed application notes on the known in vivo administration of this compound for pharmacokinetic studies and protocols for key in vitro experiments that elucidate its biological activity.

Mechanism of Action

This compound inhibits METTL3, a key enzyme responsible for m6A modification of mRNA.[3][5] This inhibition leads to a reduction in m6A levels, resulting in the formation of immunogenic double-stranded RNA (dsRNA).[2][5] The presence of dsRNA within cancer cells is sensed by intracellular enzymes such as PKR, MDA5, and RIG-I, which in turn triggers a cell-intrinsic interferon response via the JAK/STAT1 signaling pathway.[3][5] This cascade of events leads to the upregulation of interferon-stimulating genes (ISGs), increased expression of surface MHC-I and PD-L1, and the secretion of cytokines and chemokines like IFNβ and CXCL10.[3][5] Consequently, this enhances the ability of cytotoxic T lymphocytes to recognize and kill tumor cells.[2][5]

In Vivo Dosage and Administration for Pharmacokinetic Studies

Due to rapid metabolism, this compound has been noted as unsuitable for in vivo efficacy experiments.[1] However, a pharmacokinetic study in rats has been described.

Table 1: In Vivo Pharmacokinetic Study Parameters for this compound

| Parameter | Value |

| Species | Male Sprague Dawley Rats |

| Route of Administration | Intravenous (IV) |

| Dosage | 1 mg/kg |

| Formulation | 0.5 mg/mL in NMP/Solutol HS15/phosphate buffer pH 7.4 (10%/5%/85%; v/w/v) |

| Administration Site | Tail Vein |

| Blood Collection | Via catheter at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose |

Experimental Protocol: In Vivo Metabolic Stability Assay

-

Animal Model: Utilize three catheterized male Sprague Dawley rats.

-

Formulation Preparation: Prepare a 0.5 mg/mL solution of this compound in a vehicle of 10% N-Methyl-2-pyrrolidone (NMP), 5% Solutol HS15, and 85% phosphate buffer (pH 7.4).

-

Administration: Administer the this compound formulation intravenously via the tail vein at a target dose of 1 mg/kg.

-

Blood Sampling: Collect approximately 200 μL of blood via the catheter at the specified time points post-administration.

-

Sample Processing and Analysis: Process the blood samples to isolate plasma. Analyze the plasma concentrations of this compound using a validated bioanalytical method, such as LC-MS/MS, to determine its pharmacokinetic profile.

In Vitro Experimental Protocols

The following protocols are key for characterizing the biological effects of this compound.

Cell-Based m6A Quantification Assay

This assay measures the ability of this compound to inhibit m6A methylation in cells.

Table 2: In Vitro m6A Quantification Parameters

| Parameter | Value |

| Cell Line | THP-1 (or other relevant cancer cell line) |

| This compound Concentrations | Increasing concentrations (e.g., 0-10 μM) |

| Incubation Time | 48 hours |

| Assay Method | m6A electroluminescence (ECL) ELISA |

Protocol:

-

Cell Culture: Culture THP-1 cells under standard conditions.

-

Treatment: Treat cells with increasing concentrations of this compound for 48 hours.

-

RNA Isolation: Isolate total RNA from the treated cells.

-

mRNA Enrichment: Enrich for mRNA using oligo(dT) magnetic beads.

-

m6A Measurement: Quantify the m6A levels in the enriched mRNA fraction using a commercial m6A ECL ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value for m6A reduction.

Interferon-Stimulated Gene (ISG) Expression Analysis

This protocol assesses the induction of an interferon response following METTL3 inhibition.

Table 3: In Vitro ISG Expression Analysis Parameters

| Parameter | Value |

| Cell Line | CaOV3 (or other responsive cell line) |

| This compound Concentrations | 0.1 - 0.5 μM |

| Incubation Time | 30 hours |

| Analysis Method | Western Blot, RNA-seq, or qPCR |

Protocol (Western Blot Example):

-

Cell Culture and Treatment: Culture CaOV3 cells and treat with this compound at the indicated concentrations for 30 hours.

-

Protein Extraction: Lyse the cells and extract total protein.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-STAT1 and other ISGs (e.g., IFIT1, OAS1).

-

Detection: Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Analysis: Analyze the band intensities to determine the change in protein expression relative to a control (e.g., DMSO-treated cells).

T-Cell Co-culture Killing Assay

This assay evaluates the enhancement of T-cell-mediated tumor cell killing by this compound.

Table 4: T-Cell Co-culture Killing Assay Parameters

| Parameter | Value |

| Tumor Cell Line | B16-ovalbumin (or other antigen-expressing tumor cells) |

| T-Cell Line | OT-I T-cells (specific to the ovalbumin antigen) |

| This compound Concentrations | 0.3 - 3 μM |

| Co-culture Time | 48 hours |

| Readout | Tumor cell viability (e.g., using a luminescence-based assay) |

Protocol:

-

Cell Culture: Culture B16-ovalbumin tumor cells and OT-I T-cells separately.

-

Co-culture Setup: Seed the B16-ovalbumin cells in a multi-well plate. The following day, add the OT-I T-cells and this compound at various concentrations.

-

Incubation: Co-culture the cells for 48 hours.

-

Viability Assessment: Measure the viability of the remaining tumor cells using a suitable assay (e.g., CellTiter-Glo).

-

Data Analysis: Normalize the results to control wells (tumor cells without T-cells) to determine the percentage of specific killing and assess the dose-dependent effect of this compound.

Conclusion